An In-depth Technical Guide to the Physicochemical Properties of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE
An In-depth Technical Guide to the Physicochemical Properties of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for determining key physicochemical parameters, offering a foundational framework for laboratory investigation.
Core Physicochemical Data
Quantitative experimental data for ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE is not extensively reported. The following table summarizes the available information for the target compound and includes data for closely related isomers and derivatives to provide a comparative context.
| Property | ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE | Ethyl 4-phenylthiazole-2-carboxylate (Isomer) | Ethyl 2-amino-4-phenylthiazole-5-carboxylate (Derivative) | Ethyl 2-methylthiazole-4-carboxylate (Derivative) |
| Molecular Formula | C₁₂H₁₁NO₂S[1] | C₁₂H₁₁NO₂S | C₁₂H₁₂N₂O₂S[2] | C₇H₉NO₂S |
| Molecular Weight | 233.29 g/mol [1] | 233.29 g/mol | 248.31 g/mol [2] | 171.22 g/mol |
| Melting Point | Not available | Not available | 167-175 °C[2] | 54-58 °C |
| Boiling Point | Not available | 369.9 ± 35.0 °C (Predicted) | Not available | Not available |
| Density | Not available | 1.216 ± 0.06 g/cm³ (Predicted) | Not available | Not available |
| pKa | Not available | -0.19 ± 0.10 (Predicted) | Not available | Not available |
| Appearance | Not available | Off-white to light brown Solid | Pale yellow crystals[2] | Solid |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of fundamental physicochemical properties. These protocols are broadly applicable to crystalline organic compounds like ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of purity.[3] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[4]
Methodology: Capillary Method
This method involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which the solid transitions to a liquid.[5]
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.[6]
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Measurement: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[4] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[5][6] For a pure compound, this range should be narrow, typically 0.5-1.0°C.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a characteristic physical property used for identification and purity assessment of liquid compounds.[8]
Methodology: Micro Boiling Point Determination
This technique is suitable for small sample volumes and involves observing the temperature at which a continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid sample.[9][10]
-
Apparatus Setup: A small amount of the liquid is placed in a test tube. A smaller capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.[7]
-
Heating: The assembly is heated in a Thiele tube or a beaker containing a heating bath fluid (e.g., mineral oil).[10]
-
Measurement: As the liquid is heated, air trapped in the capillary tube expands and escapes.[9] A continuous and rapid stream of bubbles will emerge from the capillary tube as the liquid's boiling point is reached. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7][9]
Determination of Solubility
Solubility provides crucial information about the polarity and functional groups present in a molecule.[11][12] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[13]
Methodology: Qualitative Solubility Testing
This involves systematically testing the solubility of a compound in a series of solvents of varying polarity and pH.[14]
-
Procedure: A small, measured amount of the compound (e.g., 25 mg) is added to a test tube containing a specific volume of a solvent (e.g., 0.75 mL).[12] The mixture is agitated vigorously.[12]
-
Solvent Sequence: A hierarchical approach is often used, starting with water. If the compound is insoluble in water, its solubility is then tested in 5% NaOH, 5% NaHCO₃, and 5% HCl to determine the presence of acidic or basic functional groups.[11][12] For compounds insoluble in aqueous solutions, solubility in organic solvents like diethyl ether or in concentrated sulfuric acid can be assessed.[11][12]
-
Observation: The compound is classified as soluble if it dissolves completely.[13]
Determination of the Partition Coefficient (logP)
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water.[15] The logarithm of this value, logP, is a key parameter in drug development, indicating the lipophilicity of a compound.[15]
Methodology: Shake-Flask Method
This is the traditional and widely accepted method for determining logP.
-
Preparation: A solution of the compound is prepared in one of the phases (e.g., octanol pre-saturated with water). This is then mixed with a specific volume of the other phase (e.g., water pre-saturated with octanol).[16]
-
Equilibration: The biphasic mixture is agitated (e.g., shaken) for a sufficient period to allow the compound to partition between the two layers until equilibrium is reached. The mixture is then allowed to stand for the phases to separate completely.[16][17]
-
Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. chymist.com [chymist.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. scribd.com [scribd.com]
- 15. acdlabs.com [acdlabs.com]
- 16. agilent.com [agilent.com]
- 17. m.youtube.com [m.youtube.com]
